molecular formula C18H16FN3O3 B5530083 2-(3-ethyl-2,4-dioxo-3,4-dihydro-1(2H)-quinazolinyl)-N-(4-fluorophenyl)acetamide

2-(3-ethyl-2,4-dioxo-3,4-dihydro-1(2H)-quinazolinyl)-N-(4-fluorophenyl)acetamide

Cat. No. B5530083
M. Wt: 341.3 g/mol
InChI Key: IUFHSZALPPXCSQ-UHFFFAOYSA-N
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Description

Synthesis Analysis

Quinazoline derivatives, including compounds similar to 2-(3-ethyl-2,4-dioxo-3,4-dihydro-1(2H)-quinazolinyl)-N-(4-fluorophenyl)acetamide, have been synthesized through various methods. One approach involves the cyclization of hydrazino quinazolinones with one-carbon donors to produce novel triazoloquinazolinones, indicating a method for generating compounds with related structures (Alagarsamy et al., 2009). Another method described the nucleophilic substitution of bromo ethylamino quinazolinones with amines to synthesize novel amino ethylamino quinazolinones (Alagarsamy et al., 2012).

Molecular Structure Analysis

The molecular structure of quinazoline derivatives is characterized by the presence of a bicyclic system consisting of a benzene ring fused to a pyrimidine ring. Advanced techniques such as NMR spectroscopy, LC/MS, and X-ray crystallography have been utilized to elucidate the structures of synthesized compounds, confirming the presence of the quinazolinone core and various substituents influencing their biological activity (Kayal et al., 2022).

Chemical Reactions and Properties

Quinazoline derivatives undergo various chemical reactions, including cyclization, alkylation, and nucleophilic substitution, to introduce different functional groups that modulate their chemical and biological properties. These reactions are pivotal for the synthesis of diverse derivatives with enhanced pharmacological profiles (Kato et al., 1976).

Physical Properties Analysis

The physical properties of quinazoline derivatives, such as solubility, melting point, and stability, are influenced by their molecular structure. These properties are critical for their formulation and delivery as potential therapeutic agents. The introduction of various substituents affects these properties, tailoring the compounds for specific pharmacological applications (Taran et al., 2014).

Chemical Properties Analysis

The chemical properties, including reactivity, acidity, and basicity, of quinazoline derivatives are essential for their biological activity. These properties determine the interaction of the compounds with biological targets, influencing their mechanism of action and therapeutic potential. Studies focusing on the synthesis and evaluation of novel quinazoline derivatives provide insights into their chemical behavior and potential as pharmacologically active molecules (Khan et al., 2010).

properties

IUPAC Name

2-(3-ethyl-2,4-dioxoquinazolin-1-yl)-N-(4-fluorophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16FN3O3/c1-2-21-17(24)14-5-3-4-6-15(14)22(18(21)25)11-16(23)20-13-9-7-12(19)8-10-13/h3-10H,2,11H2,1H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUFHSZALPPXCSQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=O)C2=CC=CC=C2N(C1=O)CC(=O)NC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16FN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3-ethyl-2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl)-N-(4-fluorophenyl)acetamide

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